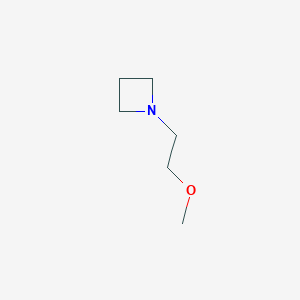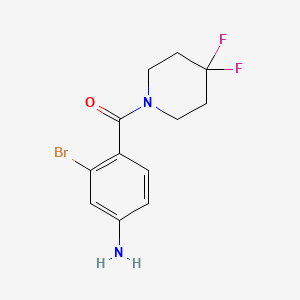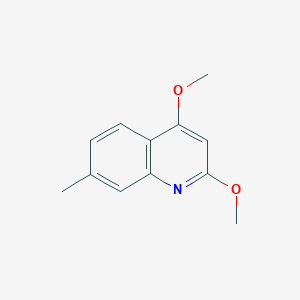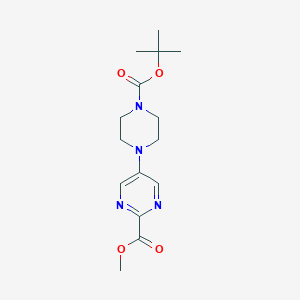
1-(2-Methoxyethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their high ring strain and unique reactivity, making them valuable in various chemical and biological applications. The presence of the 2-methoxyethyl group in this compound adds to its versatility and potential for functionalization.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)azetidine can be synthesized through several methods. This reaction is typically mediated by visible light and requires specific conditions to ensure the successful formation of the azetidine ring . Another method involves the reduction of pre-functionalized starting materials, such as 2-azetidinones, using reducing agents like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The aza Paternò–Büchi reaction, due to its efficiency and selectivity, is a preferred method in industrial settings .
化学反応の分析
Types of Reactions: 1-(2-Methoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups like alcohols or ketones.
Reduction: Reduced forms with simpler alkyl or amine groups.
Substitution: Substituted azetidines with various functional groups depending on the nucleophile used.
科学的研究の応用
1-(2-Methoxyethyl)azetidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2-Methoxyethyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained four-membered ring. The ring strain facilitates reactions that can lead to the formation of new bonds or the opening of the ring, making it a versatile intermediate in various chemical processes . The compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Methoxyethyl)azetidine stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it more versatile compared to aziridines, which are more reactive but less stable, and pyrrolidines, which are more stable but less reactive .
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
1-(2-methoxyethyl)azetidine |
InChI |
InChI=1S/C6H13NO/c1-8-6-5-7-3-2-4-7/h2-6H2,1H3 |
InChIキー |
NYZGXIKOABSJGA-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)

![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)


![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)






